Sitravatinib

Catalog No.
S543264
CAS No.
1123837-84-2
M.F
C33H29F2N5O4S
M. Wt
629.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitravatinib

CAS Number

1123837-84-2

Product Name

Sitravatinib

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H29F2N5O4S

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)

InChI Key

WLAVZAAODLTUSW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MGCD516; MGCD-516; MGCD 516; MG516; MG 516; MG-516; Sitravatinib; CAS#1123837-84-2.

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

The exact mass of the compound Sitravatinib is 629.1908 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sitravatinib (also known as MGCD516) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI). It is characterized by its potent, multi-targeted inhibition profile against key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immune evasion. Its primary targets include the TAM family (TYRO3, Axl, MerTK), split-family kinases (VEGFR, PDGFR, KIT), and others such as MET and RET. This specific combination of targets allows it to simultaneously block tumor cell proliferation, disrupt tumor vasculature, and modulate the tumor microenvironment to be more susceptible to immune responses.

While other multi-kinase inhibitors like cabozantinib, sunitinib, or lenvatinib target overlapping pathways (e.g., VEGFR), they are not direct substitutes for Sitravatinib. Each TKI possesses a unique kinase selectivity profile, binding kinetics, and off-target activities that dictate its specific biological and anti-tumor effects. For example, the potent co-inhibition of the TAM (Axl, Mer) and split-kinase (VEGFR, PDGFR) families is a distinguishing feature of Sitravatinib's mechanism, critical for its observed immunomodulatory effects. Substituting it with an agent that has a different selectivity profile, such as one with weaker Axl inhibition, would fundamentally alter experimental outcomes, particularly in studies of drug resistance and the tumor microenvironment.

Enhanced Anti-Proliferative Activity in TKI-Resistant Models vs. Cabozantinib

In preclinical models where cancer cells developed resistance to standard TKIs like sunitinib and axitinib, Sitravatinib demonstrated enhanced anti-proliferative effects compared to both non-resistant parental cells and the comparator TKI cabozantinib, which has a similar target profile. This suggests that compensatory signaling pathways activated during the development of TKI resistance may paradoxically increase tumor cell sensitivity to Sitravatinib's specific multi-targeted inhibition profile.

Evidence DimensionIn vitro anti-proliferative activity in TKI-resistant cells
Target Compound DataEnhanced inhibition of cell proliferation in sunitinib- and axitinib-resistant cell lines.
Comparator Or BaselineCabozantinib showed less effective inhibition in the same resistant cell lines.
Quantified DifferenceSitravatinib treatment effects were 'improved compared to TKIs with similar target profiles' like cabozantinib in resistant cells.
ConditionsIn vitro proliferation assays using multiple TKI-resistant mouse and human cell lines (e.g., renal cell carcinoma models).

For researchers studying mechanisms of TKI resistance or seeking second-line inhibitors, Sitravatinib offers a distinct advantage over procuring a more common substitute like cabozantinib.

Potent Single-Agent In Vivo Efficacy in Checkpoint Blockade-Resistant Tumor Models

In syngeneic mouse tumor models designed to be resistant to immune checkpoint blockade (anti-PD-1 therapy), Sitravatinib administered as a single agent demonstrated potent antitumor activity, significantly inhibiting tumor progression and inducing regression. This activity is linked to its ability to modulate the tumor microenvironment by reducing immunosuppressive myeloid cells (MDSCs and M2 macrophages) and increasing T-cell populations, effectively turning an immunologically 'cold' tumor 'hot'.

Evidence DimensionIn vivo tumor growth inhibition as a single agent.
Target Compound DataSignificant inhibition of tumor progression and induction of tumor regression.
Comparator Or BaselineControl (vehicle-treated) groups in checkpoint-resistant KLN205 lung cancer and E0771 breast cancer models.
Quantified DifferenceStatistically significant tumor inhibition (P < 0.05) versus control groups. In the E0771 model, combination with anti-PD-1 led to complete remission in 2 of 14 mice.
ConditionsIn vivo treatment of subcutaneously or orthotopically implanted KLN205 or E0771 tumors in immunocompetent mice.

This provides a strong rationale for procuring Sitravatinib specifically for preclinical studies aimed at overcoming resistance to immune checkpoint inhibitors, an application where a standard TKI without these immunomodulatory effects would be unsuitable.

Superior In Vitro Proliferation Blockade in Sarcoma Models vs. Imatinib and Crizotinib

In preclinical sarcoma models, Sitravatinib demonstrated superior performance in inhibiting cell proliferation compared to established TKIs imatinib and crizotinib. This is attributed to its broad-spectrum activity against multiple RTKs known to drive sarcoma growth, including c-Met, c-Kit, Axl, and PDGFR. This broader inhibition profile allows it to block internal compensatory signaling pathways more effectively than more selective agents.

Evidence DimensionInhibition of sarcoma cell proliferation and downstream signaling.
Target Compound DataSuperior inhibition of cell proliferation and blockade of downstream effectors like p-AKT and p-S6.
Comparator Or BaselineImatinib and Crizotinib.
Quantified DifferenceSitravatinib was 'clearly superior to the other two drugs in terms of inhibition of cell proliferation as well as blockade of signaling pathways'.
ConditionsIn vitro cell proliferation and western blot assays on sarcoma cell lines.

For sarcoma researchers, Sitravatinib provides a more comprehensive tool for pathway inhibition than procuring older, more narrowly-focused TKIs like imatinib or crizotinib.

High Solubility in DMSO for In Vitro Assay Preparation

For laboratory use, Sitravatinib exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro assays. Technical datasheets report solubility up to 250 mg/mL (397 mM), facilitating the preparation of highly concentrated stocks. This is a critical handling property that ensures ease of use and reproducibility in cell-based screening and biochemical assays, avoiding precipitation issues that can occur with less soluble compounds.

Evidence DimensionSolubility in DMSO
Target Compound Data250 mg/mL (397.03 mM)
Comparator Or BaselineGeneral baseline for highly soluble small molecules used in HTS/in vitro pharmacology.
Quantified DifferenceN/A (Represents a high absolute value favorable for laboratory workflows)
ConditionsDMSO as solvent; sonication is recommended.

This practical handling characteristic simplifies experimental setup and reduces the risk of compound precipitation, making it a reliable choice for high-throughput and routine in vitro screening compared to analogs with poor solubility.

Preclinical Models of Acquired Resistance to TKI or Immune Checkpoint Therapy

Sitravatinib is a primary candidate for in vivo and in vitro studies designed to overcome acquired resistance. Its demonstrated efficacy in models resistant to both anti-angiogenic TKIs (like sunitinib) and immune checkpoint inhibitors (like anti-PD-1) makes it a critical tool for investigating and bypassing resistance mechanisms.

Combination Studies to Enhance Immune Checkpoint Blockade Efficacy

Due to its ability to favorably modulate the tumor immune microenvironment, Sitravatinib is well-suited for preclinical combination studies with anti-PD-1/PD-L1 antibodies. Its mechanism allows for the investigation of turning immunologically 'cold' tumors, which are non-responsive to immunotherapy, into 'hot' tumors that are susceptible to immune attack.

Broad Pathway Inhibition in Sarcoma and Other TKI-Sensitive Solid Tumor Models

In tumor models such as sarcoma driven by multiple RTKs, Sitravatinib's broad-spectrum inhibition offers a more comprehensive approach than more selective agents. It can be used to study the effects of simultaneously blocking key pathways like PDGFR, c-Kit, and c-Met, providing a clear advantage over procuring multiple, more targeted inhibitors.

Investigation of TAM Kinase (Axl, Mer) Signaling in Tumor Progression

As a potent inhibitor of the TAM family of kinases, Sitravatinib serves as an essential chemical probe for dissecting the role of Axl and MerTK signaling in tumor cell survival, metastasis, and immune suppression.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

629.19083192 Da

Monoisotopic Mass

629.19083192 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CWG62Q1VTB

Pharmacology

Sitravatinib is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, sitravatinib binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

1123837-84-2

Wikipedia

Sitravatinib

Dates

Last modified: 08-15-2023
1: Patwardhan PP, Ivy KS, Musi E, de Stanchina E, Schwartz GK. Significant

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